molecular formula C9H4BrClFN B1518183 8-Bromo-4-chloro-6-fluoroquinoline CAS No. 1019016-73-9

8-Bromo-4-chloro-6-fluoroquinoline

Cat. No.: B1518183
CAS No.: 1019016-73-9
M. Wt: 260.49 g/mol
InChI Key: PVSURQVOBOTWEJ-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-6-fluoroquinoline is a halogenated quinoline derivative characterized by the presence of bromine, chlorine, and fluorine atoms on its quinoline ring structure. Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring, and their derivatives are known for their diverse biological and chemical properties.

Scientific Research Applications

8-Bromo-4-chloro-6-fluoroquinoline has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex quinoline derivatives.

  • Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

  • Medicine: Explored for its use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“8-Bromo-4-chloro-6-fluoroquinoline” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Fluorinated quinolines, like “8-Bromo-4-chloro-6-fluoroquinoline”, have found applications in various fields such as medicine, agriculture, and as components for liquid crystals . Their unique properties have stimulated research studies aimed at the development of novel methods of synthesis, studying their reactivity, and exploring their practical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-4-chloro-6-fluoroquinoline typically involves halogenation reactions on quinoline or its derivatives. One common method is the direct halogenation of quinoline using bromine, chlorine, and fluorine sources under controlled conditions. Another approach involves the cyclization of appropriately substituted anilines with halogenated ketones.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-6-fluoroquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

  • Substitution: Halogen atoms on the quinoline ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Reduced quinoline derivatives.

  • Substitution: Substituted quinoline derivatives with different functional groups.

Mechanism of Action

8-Bromo-4-chloro-6-fluoroquinoline is similar to other halogenated quinolines, such as 6-bromo-4-chloro-8-fluoroquinoline and 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline (fluoroquine). These compounds share structural similarities but differ in the position and type of halogen atoms, leading to variations in their chemical and biological properties.

Comparison with Similar Compounds

  • 6-bromo-4-chloro-8-fluoroquinoline

  • 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline (fluoroquine)

  • 8-bromo-4-chloroquinoline

  • 6-fluoro-4-chloroquinoline

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Properties

IUPAC Name

8-bromo-4-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-7-4-5(12)3-6-8(11)1-2-13-9(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSURQVOBOTWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019016-73-9
Record name 8-bromo-4-chloro-6-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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